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Compound of Interest

N-Methylbenzylamine
Compound Name:
hydrochloride

Cat. No.: B127789

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methylbenzylamine hydrochloride, a compound of interest to researchers and professionals
in drug development and chemical synthesis. Due to the limited availability of experimentally-
derived spectra for the hydrochloride salt, this document presents a detailed analysis based on
the data for the free base, N-Methylbenzylamine, and predicts the spectral changes upon
protonation.

Chemical Structure and Properties

N-Methylbenzylamine hydrochloride is the salt formed from the reaction of the secondary
amine N-Methylbenzylamine with hydrochloric acid.

e Chemical Name: N-Methylbenzylamine hydrochloride
e Molecular Formula: CsH12CIN

e Molecular Weight: 157.64 g/mol [1]

o CAS Number: 13426-94-3

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The NMR and IR data are primarily based on the free base, with
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annotations on the expected shifts for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

protonation of the nitrogen atom in N-Methylbenzylamine to form the hydrochloride salt is

expected to cause significant downfield shifts (to higher ppm values) for the protons and

carbons near the ammonium center due to the deshielding effect of the positive charge.

Table 1: *H NMR Spectroscopic Data

Predicted
. . Chemical Shift
Chemical Shift
(6, ppm) N : :
(6, ppm) (Free . Multiplicity Integration Assignment
. (Hydrochloride
Base in CDCIz) |
in D20 or
DMSO-ds)
~7.20-7.40 ~7.30-7.60 Multiplet 5H Aromatic (CeHs)
~3.70 ~4.0-4.2 Singlet 2H Benzylic (CH2)
~2.45 ~26-28 Singlet 3H Methyl (CHs)
Amine (NH) /
~9.0-10.0 _ .
~1.5 (broad) Singlet 1H Ammonium
(broad)
(N*H2)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted

shifts for the hydrochloride are based on the expected electronic effects of protonation.

Table 2: 3C NMR Spectroscopic Data
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Predicted Chemical Shift
(0, ppm) (Hydrochloride in  Assighment
D20 or DMSO-de)

Chemical Shift (0, ppm)
(Free Base in CDCI3)

~140 ~135 Quaternary Aromatic (C)
~128.5 ~129 Aromatic (CH)

~128.2 ~129 Aromatic (CH)

~127.0 ~128 Aromatic (CH)

~56.3 ~54 Benzylic (CH2)

~36.2 ~34 Methyl (CHs)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted
shifts for the hydrochloride are based on the expected electronic effects of protonation.

Infrared (IR) Spectroscopy

In the IR spectrum, the most significant change upon formation of the hydrochloride salt is the
appearance of a broad absorption band corresponding to the N*-H stretching vibrations of the
ammonium group, typically in the range of 2400-3000 cm~*. The N-H bending vibration will also
be shifted.

Table 3: IR Spectroscopic Data
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Predicted Wavenumber
Wavenumber (cm~?) (Free . .
(cm~*) (Hydrochloride, KBr = Assignment

Base, neat)

pellet)
3300-3500 (weak, broad) N/A N-H Stretch
N/A 2400-3000 (strong, broad) N+-H Stretch (Ammonium)
3000-3100 3000-3100 Aromatic C-H Stretch
2800-3000 2800-3000 Aliphatic C-H Stretch
~1600, ~1495, ~1450 ~1600, ~1495, ~1450 Aromatic C=C Bending
N/A ~1580 N*-H Bending
735, ~605 735, ~605 C-H Out-of-plane Bending

(monosubstituted benzene)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted
absorptions for the hydrochloride are based on the characteristic vibrations of ammonium salts.

Mass Spectrometry (MS)

Mass spectrometry of N-Methylbenzylamine hydrochloride, particularly with soft ionization
techniques like Electrospray lonization (ESI), will primarily show the mass of the protonated
molecule (the cation). The base peak in the mass spectrum of N-Methylbenzylamine is often
observed at m/z 91, corresponding to the stable tropylium cation formed by benzylic cleavage.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment
122.1 Moderate [M+H]* (protonated molecule)
[M]* (molecular ion of the free
121.1 Moderate
base)
91.1 High [C7H7]* (tropylium cation)
44.1 Moderate [C2HsN]*
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Note: Fragmentation patterns are based on typical electron ionization (El) mass spectra of the
free base.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
N-Methylbenzylamine hydrochloride.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of N-Methylbenzylamine
hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent such as Deuterium Oxide
(D20) or Dimethyl Sulfoxide-de (DMSO-ds). The choice of solvent is critical as acidic protons
may exchange with D20. DMSO-ds is often preferred for observing N-H protons. Add a small
amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable reference for
agueous solutions.

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher field strength.

[e]

Pulse Program: Standard single-pulse experiment.

[e]

Spectral Width: 0-12 ppm.

o

Number of Scans: 16-64, depending on concentration.

[¢]

Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

(¢]

Pulse Program: Proton-decoupled experiment.

[¢]

Spectral Width: 0-160 ppm.

[¢]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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o Relaxation Delay: 2-5 seconds.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of N-Methylbenzylamine hydrochloride with approximately
100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

o Transfer the mixture to a pellet press.

o Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet. It is
important to note that ion exchange can sometimes occur between hydrochloride salts and
KBr, potentially altering the spectrum. Using Potassium Chloride (KCI) as the matrix can
mitigate this issue.[2][3]

o Data Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Range: 4000-400 cm~2.
o Resolution: 4 cm~1.
o Scans: 16-32 scans are typically co-added.

o A background spectrum of a pure KBr pellet should be acquired and subtracted from the
sample spectrum.

Mass Spectrometry

e Sample Preparation:

o Direct Infusion (ESI): Prepare a dilute solution of N-Methylbenzylamine hydrochloride
(1-10 pg/mL) in a suitable solvent like methanol or acetonitrile/water.

o GC-MS (for the free base): Dissolve the sample in a volatile organic solvent. Note that the
hydrochloride salt is not volatile and may require conversion to the free base prior to GC-
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MS analysis.
o Data Acquisition (ESI-MS):

lonization Mode: Positive Electrospray lonization (ESI+).

[e]

o

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

[¢]

Capillary Voltage: 3-4 kV.

[¢]

Source Temperature: 100-150 °C.

The analysis will detect the protonated molecule [M+H]*, where M is the free base.

[e]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like N-Methylbenzylamine hydrochloride.
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Spectroscopic Analysis Workflow for N-Methylbenzylamine Hydrochloride
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Caption: General workflow for the spectroscopic analysis of N-Methylbenzylamine
hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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